molecular formula C26H23N3O5 B8135574 CAY10746

CAY10746

Cat. No.: B8135574
M. Wt: 457.5 g/mol
InChI Key: WVGDUQVQWLHVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10746 is a selective inhibitor of Rho-associated kinase I (ROCK1) and ROCK2. It has shown significant potential in various scientific research applications, particularly in the study of diabetic retinopathy. The compound has a molecular formula of C26H23N3O5 and a molecular weight of 457.5 g/mol .

Preparation Methods

The synthesis of CAY10746 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CAY10746 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CAY10746 has a wide range of scientific research applications, including:

Mechanism of Action

CAY10746 exerts its effects by selectively inhibiting ROCK1 and ROCK2. The inhibition of these kinases leads to a decrease in the phosphorylation of their target proteins, such as MYPT1. This results in the modulation of various cellular processes, including cell migration, apoptosis, and oxidative stress response .

Comparison with Similar Compounds

CAY10746 is unique in its high selectivity for ROCK1 and ROCK2 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its lower IC50 values for ROCK1 and ROCK2, indicating higher potency and selectivity.

Properties

IUPAC Name

4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDUQVQWLHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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